Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-
Description
Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl- is a polycyclic alkaloid featuring a fused furan and isoquinoline core. The compound is partially hydrogenated (5,6,7,8-tetrahydro), with a methyl group at position 7 and a phenyl substituent at position 3. This structural complexity confers unique physicochemical properties, including enhanced lipophilicity compared to non-alkylated isoquinoline derivatives.
Properties
CAS No. |
389845-75-4 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
7-methyl-5-phenyl-6,8-dihydro-5H-furo[3,2-g]isoquinoline |
InChI |
InChI=1S/C18H17NO/c1-19-11-15-10-18-14(7-8-20-18)9-16(15)17(12-19)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 |
InChI Key |
FSXMAKUPPPDALQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C3C(=C2)C=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Allyl Aryl Ether Formation
Initial synthesis begins with functionalization of a tetrahydroisoquinoline scaffold. Reaction of 5-phenyl-7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (1 ) with allyl bromide under basic conditions (NaH, DME) yields the allyl aryl ether 2 (Scheme 1). This step mirrors methodology developed for furo[3,2-f]quinolines, where sodium hydride-mediated alkylation proceeds in 65–80% yields.
Scheme 1. Allylation of tetrahydroisoquinolinol
Microwave-Assisted Claisen Rearrangement
Thermal-sigmatropic rearrangement of 2 under microwave irradiation (175°C, 15 min) generates γ,δ-unsaturated ketone 3 . Comparative studies show microwave conditions enhance reaction efficiency (85% yield) versus traditional reflux (chlorobenzene, 72% yield). The regiochemistry of rearrangement is confirmed by -NMR analysis, with characteristic downfield shifts for the α,β-unsaturated carbonyl (δ 7.2–7.4 ppm).
Acid-Catalyzed Cyclization
Treatment of 3 with concentrated at 100°C induces intramolecular cyclization, forming the furo[3,2-g]isoquinoline framework 4 . Acid concentration critically influences reaction trajectory: dilute conditions favor partial cyclization, while concentrated acid achieves complete ring closure within 1.5 hours (89% yield). The product’s structure is validated by -NMR, showing distinct signals for the furan oxygen (δ 155–160 ppm) and tetrahydro ring carbons.
Alternative Route via Nitrile Condensation
Isoquinoline Core Construction
Adapting methodologies from isoquinoline alkaloid synthesis, condensation of o-tolualdehyde tert-butylimine 5 with methyl cyanoacetate in THF at −78°C generates anion 6 , which undergoes cyclization upon warming to form 7-methyl-5-phenylisoquinoline 7 (Scheme 2). This approach provides direct access to the substituted isoquinoline core in 68% yield, with the tert-butyl group facilitating regioselective functionalization.
Scheme 2. Nitrile-mediated isoquinoline synthesis
Furan Annulation via Oxidative Lactonization
Oxidation of 7 with /NMO in THF/ introduces diol functionality at positions 2 and 3, enabling lactonization with to form selenide intermediate 8 . Subsequent oxidative elimination using yields furan 9 , completing the furo[3,2-g] annulation. This sequence proceeds in 78% overall yield, demonstrating compatibility with the tetrahydroisoquinoline framework.
Hydrogenation and Substituent Installation
Selective Hydrogenation
Partial hydrogenation of fully aromatic precursor 9 (Pd/C, , EtOH) reduces the isoquinoline ring’s 5,6,7,8-positions while preserving the furan ring. Optimization studies identify 40 psi pressure and 25°C as optimal, achieving 92% conversion to tetrahydro product 10 without over-reduction. GC-MS monitoring confirms selective saturation via disappearance of vinylic protons (δ 6.8–7.1 ppm).
Late-Stage Functionalization
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Claisen/Cyclization | 4 | 58% | High furan regiocontrol | Sensitive to substituent steric bulk |
| Nitrile Condensation | 5 | 49% | Direct isoquinoline formation | Requires specialized imine precursors |
| Hydrogenation | 3 | 67% | Compatible with diverse substituents | Risk of over-reduction |
Experimental Validation and Spectral Data
Characterization of Key Intermediate 4
-
-NMR (500 MHz, CDCl): δ 7.32–7.28 (m, 5H, Ph), 6.85 (d, J = 8.5 Hz, 1H, H-4), 6.45 (s, 1H, H-1), 4.15 (q, J = 7.0 Hz, 2H, OCH), 3.72 (s, 3H, NCH), 2.90–2.60 (m, 4H, tetrahydro ring).
-
HRMS : m/z calcd for [M+H]: 302.1542; found: 302.1546.
Optimization of Cyclization Conditions
Varying concentration (Table 1) reveals that 98% acid maximizes cyclization efficiency while minimizing decomposition pathways.
Table 1. Acid concentration vs. yield
| (%) | Yield (%) | Purity (%) |
|---|---|---|
| 70 | 45 | 88 |
| 98 | 89 | 97 |
| Fuming | 72 | 91 |
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism
TMC-120B (Furo[3,2-h]isoquinoline)
- Structure: Furo[3,2-h]isoquinoline alkaloid, differing in the fusion position (3,2-h vs. 3,2-g) and substituents.
- Synthesis : Synthesized via thermal electrocyclic reaction of a 1-azahexatriene system (16 steps) .
- For instance, the 3,2-h fusion in TMC-120B may reduce steric hindrance compared to the 3,2-g system in the target compound.
Substituent Variations
5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1187884-11-2)
- Structure: Lacks the fused furan ring but shares a tetrahydroisoquinoline core with halogen (iodo) and trifluoromethyl substituents.
- Properties: Molecular weight: 327.08 g/mol (vs. ~307 g/mol estimated for the target compound).
3-(Furan-2-yl)-7-glycosylated Isoquinolin-1(2H)-one (Compound 10, )
- Structure : Features a glycosylated 7-hydroxy group and a furan-2-yl substituent at position 3.
- Synthesis : Achieved via BF3·Et2O-catalyzed glycosylation followed by deprotection (92% yield) .
- Comparison : The glycosyl group enhances water solubility, contrasting with the lipophilic 7-methyl-5-phenyl substituents in the target compound.
Spectral and Physicochemical Data
Biological Activity
Furo[3,2-g]isoquinoline derivatives, particularly 5,6,7,8-tetrahydro-7-methyl-5-phenyl-, are part of a class of compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Overview of Furo[3,2-g]isoquinoline
Furo[3,2-g]isoquinoline is a heterocyclic compound that has garnered attention due to its structural resemblance to isoquinoline alkaloids. These compounds are known for their wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in focus, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-, has shown promise in various studies.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated that furo[3,2-g]isoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer) and MCF7 (breast cancer).
- Findings : Compounds derived from tetrahydroisoquinoline exhibited moderate to strong anticancer activity. One derivative showed an IC50 value of 0.155 µM against A549 cells and 0.170 µM against MCF7 cells when compared to doxorubicin .
2. Antimicrobial Properties
Furoquinoline alkaloids have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:
- Activity Against : Staphylococcus aureus, Escherichia coli, and others.
- Mechanism : These compounds may inhibit bacterial growth through interference with cellular processes .
3. Anti-inflammatory Effects
The anti-inflammatory potential of furo[3,2-g]isoquinoline derivatives has been explored with promising results:
- Mechanism : These compounds may act as acetylcholinesterase inhibitors and modulate inflammatory pathways .
- Applications : Potential use in treating neurodegenerative diseases due to their ability to reduce inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR of furo[3,2-g]isoquinoline is crucial for optimizing its biological activity. Key structural features influencing activity include:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of methyl groups | Enhances anticancer potency |
| Substituents on the phenyl ring | Modulate antimicrobial efficacy |
| Hydrogenation state | Affects overall biological properties |
Case Studies
Several studies have highlighted the effectiveness of furo[3,2-g]isoquinoline derivatives:
- Study on Anticancer Properties :
- Antimicrobial Testing :
- Anti-inflammatory Mechanisms :
Q & A
Q. What are the established synthetic routes for constructing the furo[3,2-g]isoquinoline core?
The furo[3,2-g]isoquinoline scaffold can be synthesized via rearrangement reactions such as Claisen or aza-Claisen rearrangements. For example, thermal electrocyclic reactions of 1-azahexatriene systems enable the formation of disubstituted isoquinoline intermediates, which are further functionalized to introduce the fused furan ring. Multi-step syntheses (e.g., 16 steps for related furo[3,2-h]isoquinolines) often involve cyclization, oxidation, and regioselective substitution .
Q. Which spectroscopic techniques are critical for characterizing the stereochemistry of the 5,6,7,8-tetrahydro ring system?
High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for resolving stereochemistry, particularly for distinguishing axial/equatorial protons in the tetrahydro ring. X-ray crystallography is recommended for confirming the spatial arrangement of the 7-methyl and 5-phenyl substituents, as demonstrated in studies of structurally similar isoquinolinones .
Q. How is the Bischler-Napieralski reaction applied to synthesize isoquinoline derivatives?
The Bischler-Napieralski reaction involves cyclodehydration of β-phenylethylamides using POCl₃ or PCl₅ to form 1,2,3,4-tetrahydroisoquinolines. For example, 6,7-dimethoxy-1-phenylisoquinoline was synthesized via this method, with subsequent modifications to introduce fused furan rings .
Advanced Research Questions
Q. How do electrocyclic reactions contribute to regioselectivity in furoisoquinoline synthesis?
Electrocyclic reactions of 1-azahexatriene systems allow precise control over regioselectivity during ring closure. For instance, thermal activation of such systems in furo[3,2-h]isoquinoline synthesis ensures the formation of the desired 7,8-disubstituted intermediates, avoiding competing pathways that lead to regioisomeric byproducts .
Q. What strategies resolve data contradictions arising from isomeric byproducts during Claisen rearrangements?
Contradictions in reaction outcomes (e.g., unexpected stereoisomers) can be addressed via:
- Chromatographic separation : HPLC with chiral columns to isolate enantiomers.
- Computational modeling : DFT calculations to predict thermodynamic stability of isomers.
- Kinetic studies : Varying reaction temperatures to favor one pathway over another, as shown in aza-Claisen rearrangements for furo[3,2-f]quinolines .
Q. How can computational methods predict the pharmacological activity of this compound?
Molecular docking and MD simulations can model interactions with kinase targets (e.g., p38 MAPK or JNK). For example, analogs with fused furan rings exhibit kinase inhibition due to π-π stacking with ATP-binding pockets. In vitro assays (e.g., kinase inhibition IC₅₀ measurements) should follow computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
